

# Application Notes and Protocols for ONO-TR-772 in Cognitive Studies

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## Compound of Interest

Compound Name: ONO-TR-772

Cat. No.: B15587138

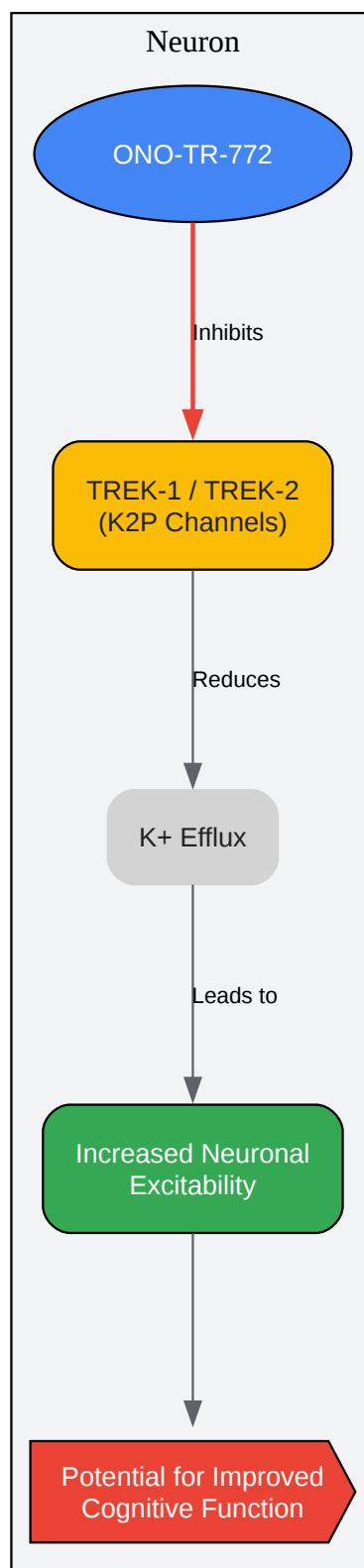
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## Introduction

**ONO-TR-772**, also known as VU6018042, is a potent and selective inhibitor of the two-pore domain potassium (K2P) channels TREK-1 (K2P2.1) and TREK-2 (K2P10.1).<sup>[1][2]</sup> These channels are highly expressed in the central nervous system and are implicated in the pathophysiology of cognitive deficits.<sup>[1]</sup> Inhibition of TREK-1 has been shown to protect against cognitive impairment in preclinical models.<sup>[1]</sup> **ONO-TR-772** is a valuable in vivo tool compound for exploring the therapeutic potential of TREK-1 and TREK-2 inhibition for the treatment of cognitive disorders.<sup>[1][2]</sup> It has demonstrated pro-cognitive efficacy in rodent models of memory impairment.<sup>[1][3][4]</sup>

## Mechanism of Action

**ONO-TR-772** exerts its pro-cognitive effects by inhibiting the function of TREK-1 and TREK-2 channels. These channels are members of the K2P family of potassium channels that contribute to the resting membrane potential of neurons. By inhibiting these channels, **ONO-TR-772** can modulate neuronal excitability and synaptic plasticity, which are cellular mechanisms underlying learning and memory.



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**Figure 1:** Simplified signaling pathway of **ONO-TR-772**.

## Quantitative Data

The following tables summarize the key in vitro and in vivo properties of **ONO-TR-772**.

Table 1: In Vitro Potency and Selectivity

Target	IC50	Other K2P Channels	Reference
TREK-1	15 nM	>10 $\mu$ M (except TREK-2)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>

Table 2: In Vivo Pharmacokinetics and Efficacy

Species	Administration	Dose (MED)	CNS Penetrance (Kp)	Cognitive Model	Reference
Mouse	Intraperitoneal (IP)	10 mg/kg	Not specified	MK-801 Challenge NOR	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Rat	Not specified	Not specified	0.98	Not specified	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>

MED: Minimal Effective Dose; NOR: Novel Object Recognition

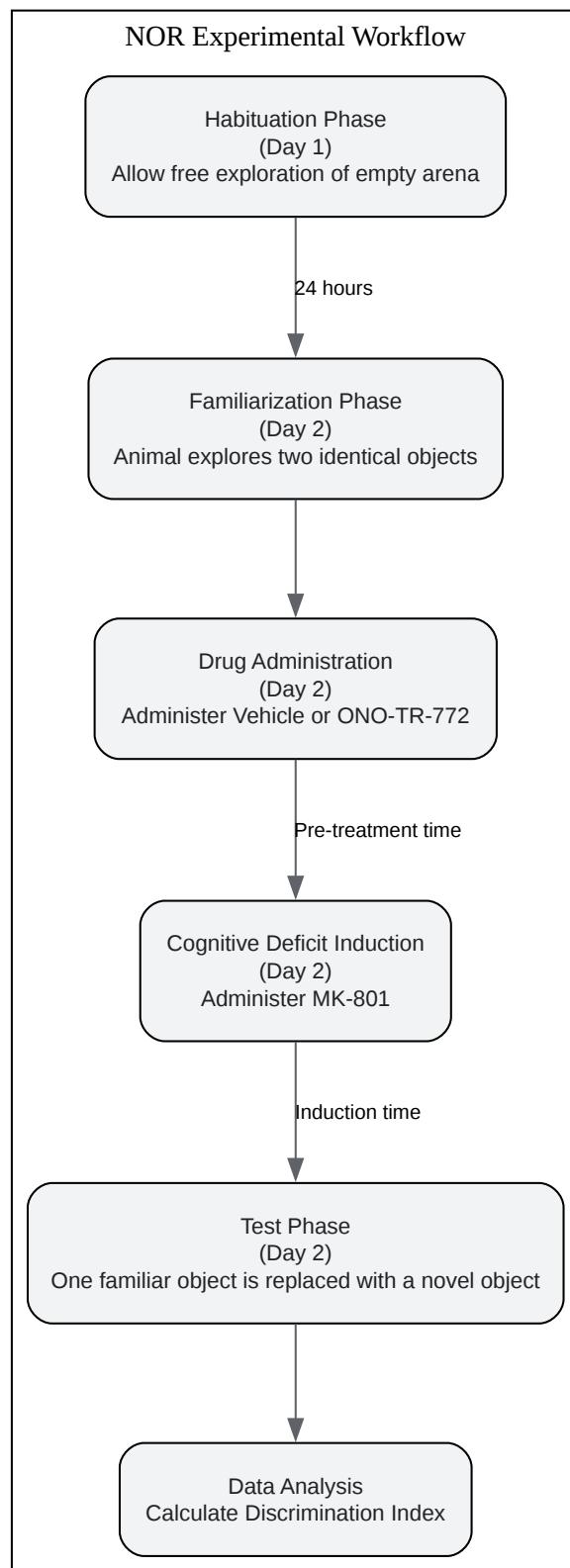
Note on Further Developments: While **ONO-TR-772** is a valuable research tool, it possesses high lipophilicity and plasma protein binding.[\[5\]](#) Subsequent optimization has led to the development of analogs such as ONO-9517601 and ONO-7927846, which exhibit improved pharmacokinetic profiles and greater potency in cognitive models (MEDs of 1 mg/kg and 0.3 mg/kg in a rat NOR paradigm, respectively).[\[5\]](#)[\[6\]](#) Researchers should consider these newer compounds for future studies.

## Experimental Protocols

The following protocol describes a general workflow for assessing the pro-cognitive effects of **ONO-TR-772** using the MK-801-induced Novel Object Recognition (NOR) task in rodents. This

task is a widely accepted model for studying recognition memory.

### Experimental Workflow: Novel Object Recognition (NOR) Task



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**Figure 2:** Experimental workflow for the NOR task.

Materials:

- **ONO-TR-772**
- Vehicle (e.g., 10% Tween 80 in saline)
- MK-801 (Dizocilpine)
- Saline
- Test arena (e.g., open field box)
- Objects (two identical for familiarization, one novel for testing)
- Video recording and analysis software

Procedure:

- Habituation (Day 1):
  - Place each animal individually into the empty test arena for a set period (e.g., 10 minutes) to allow for acclimation to the environment.
- Familiarization Phase (Day 2):
  - Place two identical objects in the test arena.
  - Allow each animal to explore the objects for a defined period (e.g., 5-10 minutes).
  - Ensure the animal spends a minimum amount of time exploring the objects to be included in the study.
- Drug Administration (Day 2):

- Following the familiarization phase, administer **ONO-TR-772** (e.g., 10 mg/kg, IP) or vehicle to the respective groups.
- The timing of administration should be based on the known pharmacokinetics of the compound to ensure peak brain levels during the test phase.
- Cognitive Deficit Induction (Day 2):
  - After the appropriate pre-treatment time with **ONO-TR-772** or vehicle, administer MK-801 (e.g., 0.1-0.3 mg/kg, IP) to induce a cognitive deficit. A control group receiving vehicle instead of MK-801 should also be included.
- Test Phase (Day 2):
  - After a set induction period following MK-801 administration, return the animal to the test arena where one of the familiar objects has been replaced with a novel object.
  - Record the exploration time of both the familiar and the novel object for a defined period (e.g., 5 minutes).

#### Data Analysis:

- Calculate the Discrimination Index (DI) as follows:  $(\text{Time exploring novel object} - \text{Time exploring familiar object}) / (\text{Total exploration time of both objects})$
- A higher DI indicates better recognition memory.
- Compare the DI between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

#### Expected Outcome:

Animals treated with MK-801 and vehicle are expected to show a significantly lower DI compared to the control group, indicating a cognitive deficit. Treatment with an effective dose of **ONO-TR-772** is expected to ameliorate the MK-801-induced deficit, resulting in a significantly higher DI compared to the MK-801/vehicle group.

Disclaimer: This document is intended for research purposes only. The provided protocols are a general guideline and should be optimized for specific experimental conditions and institutional guidelines. Always adhere to ethical and safety standards for animal research.

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